

The Chemical Ecology of Agelasine: A Diterpenoid Alkaloid from Marine Sponges

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Agelasine
Cat. No.:	B10753911

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agelasines are a series of diterpenoid alkaloids characterized by a 9-N-methyladeninium salt attached to a diterpene skeleton. First isolated from marine sponges of the genus *Agelas*, these secondary metabolites play a crucial role in the chemical defense mechanisms of their host organisms. Possessing a broad spectrum of bioactivities, including antimicrobial, cytotoxic, antifouling, and antipredatory effects, **agelasines** have garnered significant interest within the scientific community for their potential as novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of **agelasines**, their ecological functions, quantitative bioactivity data, detailed experimental protocols for their study, and a visualization of a key signaling pathway influenced by these compounds.

Natural Source and Ecological Significance

Agelasines are primarily isolated from marine sponges belonging to the genus *Agelas*. Various species within this genus, including *Agelas* sp., *Agelas* cf. *mauritiana*, *Agelas* *nakamurai*, *Agelas* *citrina*, *Agelas* *clathrodes*, and *Agelas* *axifera*, have been identified as producers of these bioactive compounds.^{[1][2][3][4][5]}

The ecological role of **agelasines** is predominantly defensive. As sessile marine invertebrates, sponges have evolved to produce a diverse arsenal of secondary metabolites to deter predators, inhibit the growth of competing organisms, and prevent microbial fouling and

infections. The production of **agelasines** is a key component of this chemical defense strategy. It is presumed that these compounds provide protection against microorganisms.^[1] Their broad-spectrum bioactivity contributes to the overall fitness and survival of the sponge in its complex marine environment. Studies have demonstrated that extracts from Agelas sponges, containing **agelasines**, exhibit significant antimicrobial activity against a range of marine and pathogenic bacteria.^{[6][7]} Furthermore, the antifouling properties of **agelasines** help to keep the sponge's surface clean, which is essential for its filter-feeding mechanism. The cytotoxic and antipredatory activities of these compounds also serve to discourage consumption by marine predators.^[8]

Quantitative Bioactivity Data

The diverse biological activities of **agelasines** have been quantified in numerous studies. The following tables summarize the reported Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC₅₀), and 50% Effective Concentration (EC₅₀) values, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of **Agelasine** and Related Compounds

Compound/Extract	Target Organism	Activity	Value	Reference
Ethanolic extract of Agelas clathrodes	Staphylococcus aureus	MIC	15.62 µg/mL	[6]
Ethanolic extract of Agelas clathrodes	Staphylococcus saprophyticus	MIC	7.81 µg/mL	[6]
Ethanolic extract of Agelas clathrodes	Staphylococcus aureus	MBC	31.25 µg/mL	[6]
Ethanolic extract of Agelas clathrodes	Staphylococcus saprophyticus	MBC	15.62 µg/mL	[6]
Agelasine D	Mycobacterium tuberculosis	-	Active	[9]
Nagelamide W	Candida albicans	IC50	4 µg/mL	[10]
Compound 173	Staphylococcus aureus	MIC	8.35 µg/mL	[11]
Compound 173	Cryptococcus neoformans	MIC	16.7 µg/mL	[11]
Compounds 174 & 175	Micrococcus luteus	MIC	16.7 µg/mL	[11]
Compound 185	Candida albicans	IC50	0.25 µg/mL	[11]

Table 2: Cytotoxic Activity of **Agelasine** and Related Compounds

Compound	Cell Line	Activity	Value	Reference
Agelasine F	Jurkat T-leukemia cells (clone E6-1)	IC50	3.3 µg/mL	[12]
Agelasine B	MCF-7 (human breast cancer)	IC50	2.99 µM	[13]
Agelasine B	SKBr3 (human breast cancer)	IC50	3.22 µM	[13]
Agelasine B	PC-3 (prostate cancer)	IC50	6.86 µM	[13]
Agelasine B	Human fibroblasts	IC50	32.91 µM	[13]
Agelasine G	Murine lymphoma L1210 cells	IC50	3.1 µg/mL	[11]
Ageliferins (4-10)	Cbl-b ubiquitin ligase	IC50	18 - 35 µM	[14]

Table 3: Antifouling Activity of **Agelasine D** and Analogs

Compound	Target Organism	Activity	Value	Reference
Agelasine D	Balanus improvisus cypris larvae	EC50	0.11 µM	[2] [3]
Analog AV1033A	Balanus improvisus cypris larvae	EC50	0.23 µM	[2] [3]
Analog AKB695	Balanus improvisus cypris larvae	EC50	0.3 µM	[2] [3]

Experimental Protocols

Isolation and Purification of Agelasines from Agelas Sponges

A general methodology for the extraction and purification of **agelasines** involves the following steps:

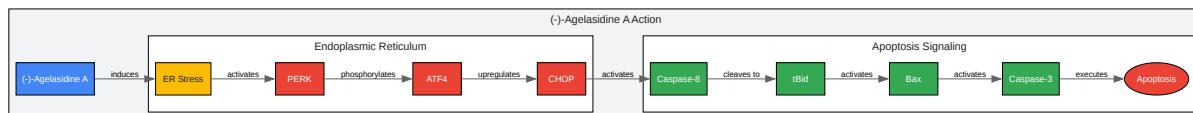
- Collection and Preparation: Sponge samples are collected from their marine habitat and immediately frozen to preserve the chemical integrity of the secondary metabolites. The frozen sponge material is then ground into a fine powder.[14]
- Extraction: The powdered sponge is typically extracted with a mixture of organic solvents, such as dichloromethane (CH_2Cl_2) and methanol (MeOH), to isolate a wide range of compounds.[5]
- Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using chromatographic techniques like column chromatography or flash chromatography.[4] Each fraction is then tested for the desired biological activity.
- Purification: The active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the individual **agelasine** compounds.[4]
- Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic and spectrometric techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Antimicrobial Activity Assay (Disc Diffusion Method)

The disc diffusion method is a standard and widely used technique to assess the antimicrobial activity of compounds:

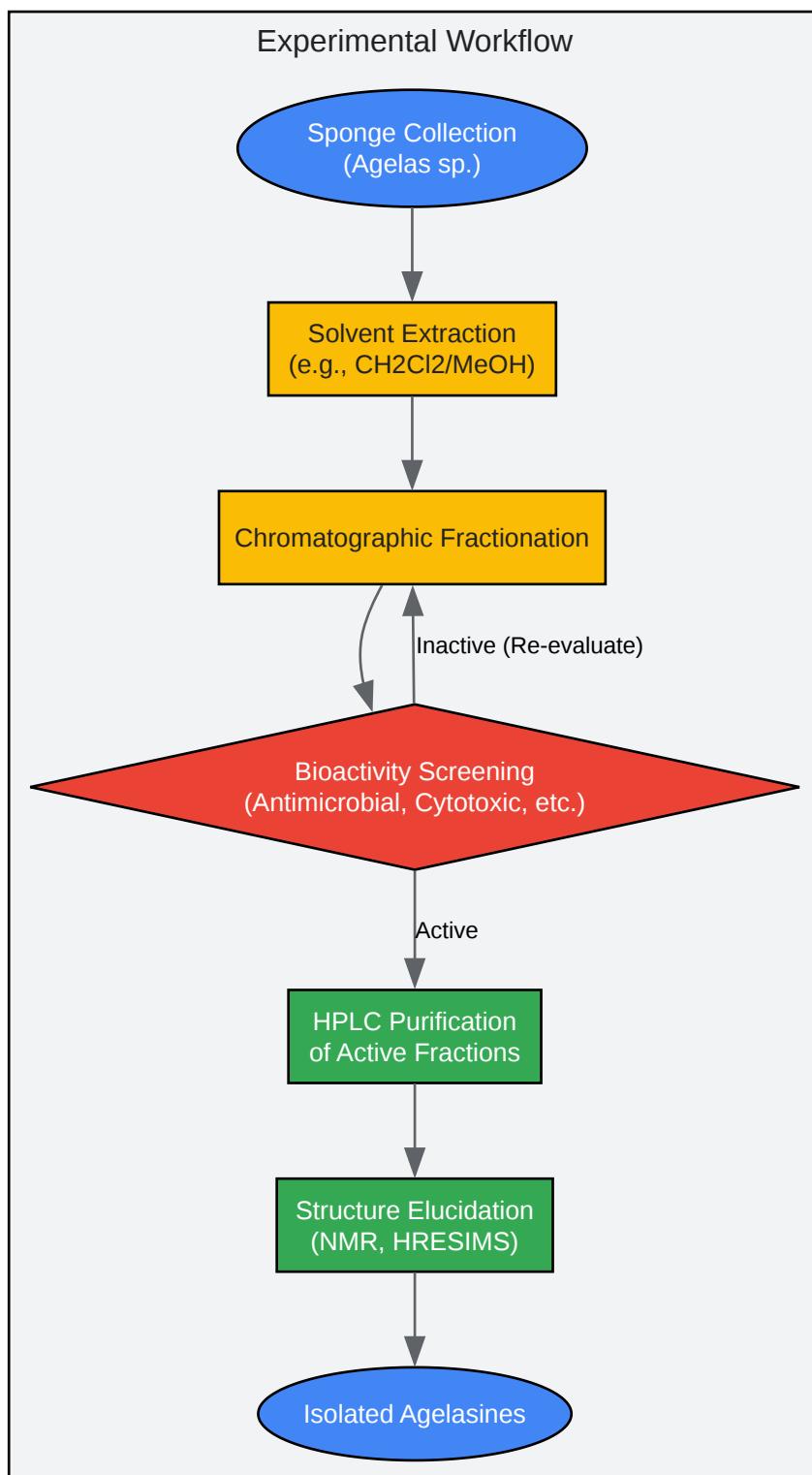
- Preparation of Inoculum: A pure culture of the target bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^7 Colony Forming Units (CFU)/mL.[6]

- Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 20 μ L of a 500 μ g/mL solution) and allowed to dry.[6]
- Incubation: The discs are placed on the inoculated agar surface, and the plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.[6]
- Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[6]


Chemical Defense Assay (Feeding Assay)

To evaluate the antipredatory role of **agelasines**, feeding assays with generalist predators are conducted:

- Preparation of Artificial Food: An artificial food is prepared, typically using carrageenan as a gelling agent mixed with a palatable food source like powdered squid.[15]
- Incorporation of Extracts: The crude extract or purified **agelasine** is incorporated into the artificial food at a concentration that reflects its natural concentration in the sponge tissue. A control food without the extract is also prepared.[8]
- Feeding Trials: The treated and control foods are offered to a generalist predator, such as a reef fish or hermit crab, in a controlled aquarium setting.[8][15]
- Assessment of Palatability: The amount of treated and control food consumed by the predator is recorded over a specific period. A significant reduction in the consumption of the treated food compared to the control indicates a chemical defense.[8]


Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway affected by an **agelasine** analog and a general workflow for the isolation and bioactivity screening of these compounds.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of (-)-agelasidine A-induced apoptosis via ER stress.

[Click to download full resolution via product page](#)

Caption: General workflow for **Agelasine** isolation and bioactivity screening.

Conclusion

Agelasines, derived from marine sponges of the genus Agelas, represent a significant class of natural products with potent and varied biological activities. Their primary ecological function is to provide a chemical defense against a range of environmental pressures, including microbial fouling, predation, and competition. The quantitative data presented herein highlight the efficacy of these compounds and underscore their potential for development into new pharmaceuticals. The detailed experimental protocols provide a foundation for researchers to further investigate these fascinating molecules. The elucidation of signaling pathways, such as the induction of apoptosis via endoplasmic reticulum stress, offers insights into their mechanisms of action and opens new avenues for targeted drug design. Continued research into the chemical ecology and bioactivity of **agelasines** is crucial for unlocking their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. smujo.id [smujo.id]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifouling activity of the sponge metabolite agelasine D and synthesised analogs on *Balanus improvisus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, *Desmapsamma anchorata* and *Verongula rigida* from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. people.uncw.edu [people.uncw.edu]

- 9. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 12. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge *Astrosclera willeyana* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sicb.burkclients.com [sicb.burkclients.com]
- To cite this document: BenchChem. [The Chemical Ecology of Agelasine: A Diterpenoid Alkaloid from Marine Sponges]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753911#what-is-the-natural-source-of-agelasine-and-its-ecological-role>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com